ACE N-Terminal Active Site Specificity: 50-Fold Kinetic Preference Over C-Terminal Site
N-Acetyl-Ser-Asp-Lys-Pro exhibits a marked kinetic preference for the N-terminal active site of human ACE compared to the C-terminal active site. This differential specificity establishes Ac-SDKP as a preferential substrate for the N-domain and provides a mechanistic basis for why ACE inhibition elevates circulating Ac-SDKP levels [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for ACE-mediated hydrolysis |
|---|---|
| Target Compound Data | N-terminal active site: kcat/Km = 0.5 μM⁻¹•s⁻¹; Km = 31 μM |
| Comparator Or Baseline | C-terminal active site: kcat/Km = 0.01 μM⁻¹•s⁻¹; Km = 39 μM |
| Quantified Difference | 50-fold higher catalytic efficiency at N-terminal site |
| Conditions | Wild-type recombinant human ACE and full-length mutants containing single functional active sites; in vitro enzymatic assay |
Why This Matters
This 50-fold differential in catalytic efficiency quantifies why Ac-SDKP is the first-reported highly specific substrate for the ACE N-domain, enabling researchers to use this compound as a functional probe to distinguish N-domain versus C-domain ACE activity in pharmacological studies.
- [1] Rousseau A, Michaud A, Chauvet MT, Lenfant M, Corvol P. The hemoregulatory peptide N-acetyl-Ser-Asp-Lys-Pro is a natural and specific substrate of the N-terminal active site of human angiotensin-converting enzyme. J Biol Chem. 1995;270(8):3656-3661. doi:10.1074/jbc.270.8.3656 View Source
